![molecular formula C18H19N3OS B5679154 9-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5679154.png)
9-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 9-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole involves several steps, including the treatment of tetrahydrocarbazole derivatives with different reagents to introduce various functional groups (Amankavičienė, Krikštolaitytė, & Šačkus, 2002). Another approach involves the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl) oxoacetates with hydroxylamine hydrochloride to afford 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, showcasing the versatility in synthetic approaches for carbazole derivatives (Martin & Prasad, 2007).
Molecular Structure Analysis
The molecular structure of carbazole derivatives, including 9-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole, has been elucidated through elemental analysis, IR, NMR, and mass spectral data. X-ray crystallographic studies have further confirmed the structural details of these compounds, providing insights into their three-dimensional arrangements (Gautam & Chaudhary, 2014).
Chemical Reactions and Properties
Carbazole derivatives participate in various chemical reactions, leading to the formation of novel compounds. For example, the reaction with ethyl acetate yielded isoxazolo- and pyrazolo-fused carbazoles, showcasing the reactivity of the carbazole nucleus and its utility in heterocyclic chemistry (Martin & Prasad, 2007).
Physical Properties Analysis
The physical properties of carbazole derivatives, including solubility in common organic solvents like DMSO, THF, NMP, and DMAC, have been studied. These properties are crucial for their application in various fields, including materials science and organic electronics (Elkhidr, Awad, & Hreeba, 2021).
Chemical Properties Analysis
The chemical properties of carbazole derivatives, such as their electrochemical behavior and electrochromic properties, have been extensively studied. These studies have highlighted their potential applications in energy storage devices and organic electronics, showcasing the versatility and utility of carbazole derivatives in modern chemistry (Ates, Uludağ, & Arican, 2014).
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-20-11-10-19-18(20)23-12-17(22)21-15-8-4-2-6-13(15)14-7-3-5-9-16(14)21/h2,4,6,8,10-11H,3,5,7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYXLAZRHJZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(((1-methyl-1H-imidazol-2-yl)sulfanyl)acetyl)-2,3,4,9-tetrahydro-1H-carbazole |
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